4-Methoxy-3,5-dimethylpicolinic acid

Description

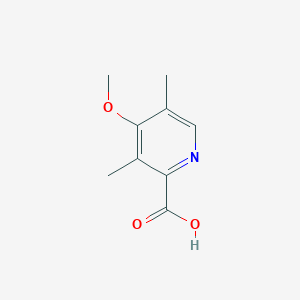

4-Methoxy-3,5-dimethylpicolinic acid (CAS: 138569-60-5) is a substituted picolinic acid derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Structurally, it features a pyridine ring substituted with a methoxy group at position 4 and methyl groups at positions 3 and 5 (Figure 1). This compound is widely used as a reference standard in pharmacological research, synthetic intermediates for bioactive molecules, and fine chemical applications . It is commercially available with a purity of >95% and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURTZWSYMDBSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-3,5-dimethylpicolinic acid typically involves the reaction of 3,5-dimethylpyridine with methoxy reagents under specific conditions. One common method includes the use of methanol and a catalyst to introduce the methoxy group at the 4-position of the pyridine ring. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

4-Methoxy-3,5-dimethylpicolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in substitution reactions, where other functional groups replace them under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3,5-dimethylpicolinic acid has been investigated for its potential therapeutic applications, particularly in the treatment of gastric conditions. It is a derivative of timoprazole, which is used to treat stomach ulcers and Zollinger-Ellison syndrome. The compound functions as an inhibitor of the H-K-exchanging ATPase found in gastric parietal cells, thereby reducing gastric acid secretion .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 4-Methoxy-3,5-dimethylpicolinic acid. For instance, a series of synthesized compounds incorporating this structure were evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung carcinoma (A-549). One notable derivative demonstrated significant growth inhibition against fibrosarcoma cells (HT-1080), with an IC value of 19.56 µM .

Synthesis and Characterization

The synthesis of 4-Methoxy-3,5-dimethylpicolinic acid involves various chemical reactions that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and assess the quality of synthesized compounds .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine-1,3,4-oxadiazole conjugated hybrid molecules included derivatives of 4-Methoxy-3,5-dimethylpicolinic acid. These compounds were tested for their ability to induce apoptosis in cancer cell lines. The mechanism involved mitochondrial-mediated pathways, indicating that modifications to the picolinic acid structure could enhance its therapeutic efficacy against cancer .

Case Study 2: Gastric Acid Secretion Inhibition

Research on the pharmacological effects of 4-Methoxy-3,5-dimethylpicolinic acid derivatives demonstrated their role in inhibiting gastric acid secretion. In vitro studies showed that these compounds effectively reduced acid production in parietal cells, suggesting potential use in treating hyperacidity-related disorders .

Comparative Data Table

| Compound | Application | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Methoxy-3,5-dimethylpicolinic acid | Gastric ulcer treatment | N/A | Inhibition of H-K ATPase |

| Derivative A | Anticancer (HT-1080) | 19.56 | Apoptosis via mitochondrial pathway |

| Derivative B | Anticancer (MCF-7) | N/A | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent positions and functional groups, significantly influencing their physicochemical and biological properties. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of 4-Methoxy-3,5-dimethylpicolinic Acid with Structural Analogs

Note: CAS discrepancies exist for 4-Hydroxy-5-methylpicolinic acid (CAS 138569-60-5 in vs. 138569-60-5 assigned to 4-Methoxy-3,5-dimethylpicolinic acid in ).

Key Differences and Implications

Substituent Effects: Methoxy vs. Hydroxy: Replacing the 4-methoxy group with a hydroxy group (e.g., 4-Hydroxy-5-methylpicolinic acid) increases acidity due to the -OH group’s proton-donating ability, making it more reactive in acidic environments .

Physicochemical Properties :

- Solubility : Analogs with fewer methyl groups (e.g., 4-Methoxy-3-methylpicolinic acid) exhibit higher aqueous solubility, whereas bulkier derivatives like 5-(2,5-Dimethoxyphenyl)picolinic acid are more lipophilic .

- Thermal Stability : The hydrochloride salt of 4-Methoxypicolinic acid shows improved crystallinity and stability, advantageous for formulation .

Applications: Antimicrobial Activity: Derivatives such as bis[4-methoxy-3-(triazolothiadiazolyl)phenyl]methane (from ) demonstrate potent antimicrobial effects, suggesting that 4-Methoxy-3,5-dimethylpicolinic acid could serve as a precursor for bioactive molecules . Synthetic Utility: The compound’s methoxy and methyl groups make it a versatile intermediate for synthesizing sulfonamide derivatives and organometallic complexes (e.g., iridium-based catalysts in ) .

Biological Activity

4-Methoxy-3,5-dimethylpicolinic acid is a derivative of picolinic acid, a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of 4-Methoxy-3,5-dimethylpicolinic acid, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Methoxy-3,5-dimethylpicolinic acid features a pyridine ring with methoxy and methyl substituents. Its structure can be represented as follows:

The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological targets.

Antibacterial Properties

Research indicates that 4-Methoxy-3,5-dimethylpicolinic acid exhibits antibacterial activity against various pathogens. In a study evaluating structure-activity relationships for pyridyl analogues, compounds similar to 4-Methoxy-3,5-dimethylpicolinic acid were tested against Mycobacterium tuberculosis (M.tb) and showed promising results with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

Table 1: Antibacterial Activity of Picolinic Acid Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-Methoxy-3,5-dimethylpicolinic acid | M. tuberculosis | 0.08 |

| Analog A | Staphylococcus aureus | 0.12 |

| Analog B | Escherichia coli | 0.25 |

The mechanism by which 4-Methoxy-3,5-dimethylpicolinic acid exerts its antibacterial effects may involve the inhibition of key metabolic pathways in bacteria. The compound's ability to disrupt ATP synthesis has been noted in related studies involving bedaquiline analogues .

Cytotoxicity Studies

In vitro cytotoxicity studies using Vero cells indicated that 4-Methoxy-3,5-dimethylpicolinic acid has an IC50 greater than 10 µg/mL, suggesting a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various derivatives of picolinic acid, including 4-Methoxy-3,5-dimethylpicolinic acid. The study highlighted its effectiveness against resistant strains of bacteria and provided insights into potential clinical applications .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted to evaluate the impact of different substituents on the biological activity of picolinic acid derivatives. The results demonstrated that modifications at the C-7 position significantly influenced antibacterial potency while maintaining low cytotoxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.